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Compound of Interest

Compound Name: 4-Chloro-3-methylphenol

Cat. No.: B1668792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-
methylphenol (CAS No: 59-50-7), a compound with applications as an antiseptic and
preservative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for
data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 13C NMR spectral data for 4-Chloro-3-methylphenol,
typically recorded in deuterated chloroform (CDCIs).

'H NMR Spectral Data

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.12 d 1H Ar-H
~6.71 d 1H Ar-H
~6.65 dd 1H Ar-H
~5.15 S 1H -OH
2.29 S 3H -CHs

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration.

3C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.[1][2]

Chemical Shift (8) ppm Assignment
1514 C-OH

137.52 C-CHs
129.92 Ar-CH
126.30 Ar-CH

123.3 C-Cl

117.88 Ar-CH

20.5 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

~3300-3500 Strong, Broad O-H stretch (phenolic)
~3000-3100 Medium C-H stretch (aromatic)
~2850-2960 Medium C-H stretch (methyl)
~1600 Medium C=C stretch (aromatic ring)
~1470 Medium C-H bend (methyl)

~1200 Strong C-O stretch (phenol)
~1100 Strong C-Cl stretch

~800-900 Strong Ar-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The data presented here is
for Electron lonization (EI) Mass Spectrometry.

m/z Relative Intensity (%) Assignment

[M+2]* (presence of 37Cl

144 32 :
isotope)
[M]* (Molecular ion, presence
142 100
of 35Cl)
107 80 [M-CIT*
77 24 [CeHs]+

The presence of a significant M+2 peak at m/z 144, with an intensity of approximately one-third
of the molecular ion peak at m/z 142, is characteristic of a molecule containing one chlorine
atom. The base peak is the molecular ion, indicating a relatively stable molecule under El
conditions. The major fragment at m/z 107 corresponds to the loss of a chlorine atom.
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Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic
compound like 4-Chloro-3-methylphenol.

NMR Spectroscopy Protocol

e Sample Preparation:

[¢]

Weigh approximately 10-20 mg of 4-Chloro-3-methylphenol.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

[e]

[e]

Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

o

Acquire the *H NMR spectrum using a standard pulse sequence.

[¢]

Acquire the 13C NMR spectrum, typically with proton decoupling.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS at O ppm).
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o Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

o

Place a small amount (1-2 mg) of 4-Chloro-3-methylphenol and approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar.

o

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

[¢]

Transfer the powder to a pellet press.

[¢]

Apply pressure to form a thin, transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to generate the absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS) Protocol

e Sample Introduction:

o For a solid sample, a direct insertion probe is typically used. A small amount of 4-Chloro-
3-methylphenol is placed in a capillary tube at the tip of the probe.

o The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
 lonization and Analysis:
o The sample is vaporized by heating the probe.

o In the ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).
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o This causes the molecules to ionize and fragment.

o The resulting positive ions are accelerated into the mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» Detection and Data Processing:

o The separated ions are detected, and their abundance is recorded.

o A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical

compound.
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A generalized workflow for the spectral analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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